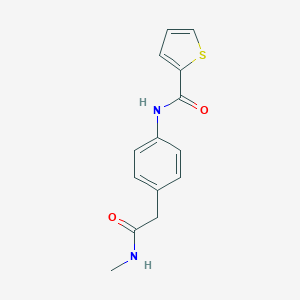

![molecular formula C14H18N2O2 B349786 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide CAS No. 1060281-48-2](/img/structure/B349786.png)

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide” is a chemical compound. It is an organic building block containing an isocyanate group . It is also known as 4-isocyanato-N,N-dimethylaniline .

Synthesis Analysis

The synthesis of similar compounds often involves a three-step reaction . The introduction of dimethylanilinoethenyl moiety at position 3 of the quinoxaline system was achieved in good yields by fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at 220°C in the presence of catalytic amounts of acetic anhydride and pyridine .Molecular Structure Analysis

The molecular structure of this compound can be characterized by spectral techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS . Single-crystal X-ray diffraction studies can also confirm the formation of the title compounds .Chemical Reactions Analysis

The mechanism of hydrolysis of 4-(dimethylamino)phenyl isocyanate has been studied . The introduction of dimethylanilinoethenyl moiety at positions 6 and 7 was achieved by Heck reaction of p-dimethylaminovinylbenzene with 6- or 7-bromoquinoxalines in the presence of palladium acetate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the freezing point, density, and refractive index of 4-(Dimethylamino)phenyl isocyanate are 311.15K, 1.1436g/cm^3, and 1.5600 respectively . The HOMO–LUMO energy gap of the studied compound was found to be 2.806 eV indicating stiff and smooth nature of the titled molecule .科学的研究の応用

Antitumor Potential

N-{4-[2-(Dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide and its derivatives have been explored for their potential as antitumor agents. One study synthesized a series of phenyl-substituted derivatives and evaluated their in vivo antitumor activity. This research aimed to find compounds with lower DNA association constants, as lower DNA binding ability is associated with decreased toxicity. The study found that the positioning of substituents significantly affected the DNA intercalative binding and, consequently, the biological activity of the compounds. Notably, a 4'-aza derivative showed superior efficacy in solid tumor models, indicating the potential of such compounds in cancer therapy (Atwell, Baguley, & Denny, 1989).

Larvicidal Properties

Another area of research involves the synthesis and evaluation of cyclopropylcarboxamides related to cis-permethrin for their larvicidal properties. A study synthesized several carboxamide derivatives and tested them against mosquito larvae. These compounds, including those with N-(substituted)phenyl groups, were synthesized from permethrin acid and arylamines. The study identified compounds with significant larvicidal activity, contributing to the development of new pest control agents (Taylor, Hall, & Vedres, 1998).

Structural Studies

Structural studies of similar compounds, like trans-1-Cyano-2-phenylcyclopropanecarboxamide, have provided insights into their molecular conformations. These studies are crucial for understanding the interactions of such compounds with biological targets. For instance, the analysis of the title compound revealed specific hydrogen-bonded dimer formations, which could influence the biological activity of related compounds (Cativiela, Díaz-de-Villegas, Galvez, & Lopez, 1995).

NMDA Receptor Antagonists

Research has also explored the derivatives of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide as NMDA receptor antagonists. Milnacipran, a clinically useful antidepressant, and its derivatives were evaluated for their binding affinity to the NMDA receptor. These studies contribute to the understanding of the therapeutic potential of these compounds in neuroprotective and antidepressant treatments (Shuto, Takada, Mochizuki, Tsujita, Hase, Ono, Shibuya, & Matsuda, 1995).

作用機序

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

特性

IUPAC Name |

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-16(2)13(17)9-10-3-7-12(8-4-10)15-14(18)11-5-6-11/h3-4,7-8,11H,5-6,9H2,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIQZLJGIWQZSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}cyclopropanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349720.png)

![2-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349740.png)

![N-cyclohexyl-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B349748.png)

![2-methyl-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B349784.png)

![2-fluoro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349800.png)

![4-methoxy-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349803.png)

![4-fluoro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349832.png)

![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-fluorobenzamide](/img/structure/B349833.png)

![4-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349841.png)

![4-chloro-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B349857.png)

![3-methyl-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B349859.png)

![N-methyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B349904.png)